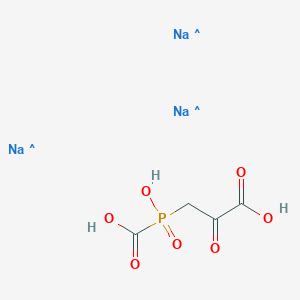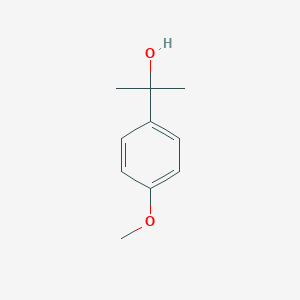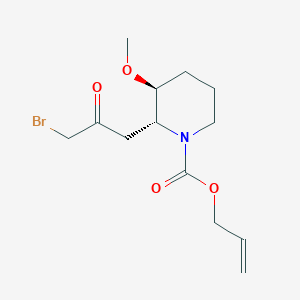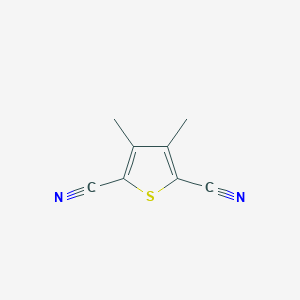
Carboxyphosphinopyruvic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxyphosphinopyruvic acid (CPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as agriculture, medicine, and biochemistry. CPP is a derivative of phosphoenolpyruvate, which is an important intermediate in the glycolysis pathway. CPP is synthesized by the reaction of phosphoenolpyruvate with carbon dioxide and ammonia, and it has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
Carboxyphosphinopyruvic acid acts as a substrate for the enzyme phosphoenolpyruvate carboxylase (PEPC), which is present in various organisms, including plants, bacteria, and animals. PEPC catalyzes the carboxylation of Carboxyphosphinopyruvic acid to form oxaloacetate, which is an important intermediate in various metabolic pathways. The carboxylation of Carboxyphosphinopyruvic acid by PEPC is an important step in the fixation of carbon dioxide in plants, which is essential for photosynthesis.
Biochemical and Physiological Effects:
Carboxyphosphinopyruvic acid has been shown to have various biochemical and physiological effects. Carboxyphosphinopyruvic acid has been shown to enhance the activity of various enzymes, such as PEPC and pyruvate kinase, which are involved in various metabolic pathways. Carboxyphosphinopyruvic acid has also been shown to increase the levels of various metabolites, such as amino acids, organic acids, and sugars, which are important for plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carboxyphosphinopyruvic acid has several advantages for use in lab experiments. Carboxyphosphinopyruvic acid is a stable compound that can be easily synthesized and stored. Carboxyphosphinopyruvic acid is also a relatively inexpensive compound that can be easily obtained. However, Carboxyphosphinopyruvic acid has some limitations for use in lab experiments. Carboxyphosphinopyruvic acid is a relatively new compound, and its effects on various organisms and systems are not well understood. Carboxyphosphinopyruvic acid also has limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on Carboxyphosphinopyruvic acid. One future direction is to investigate the effects of Carboxyphosphinopyruvic acid on various organisms, including animals and humans. Another future direction is to investigate the mechanisms by which Carboxyphosphinopyruvic acid enhances the growth and yield of crops. Additionally, research can be conducted to investigate the potential applications of Carboxyphosphinopyruvic acid in medicine, such as in the treatment of metabolic disorders. Finally, research can be conducted to develop new methods for synthesizing Carboxyphosphinopyruvic acid and to improve the stability and solubility of Carboxyphosphinopyruvic acid for use in various applications.
Métodos De Síntesis
Carboxyphosphinopyruvic acid is synthesized by the reaction of phosphoenolpyruvate with carbon dioxide and ammonia. The reaction is catalyzed by the enzyme carboxyphosphinopyruvate synthase, which is present in various microorganisms, such as Escherichia coli and Salmonella typhimurium. The reaction results in the formation of Carboxyphosphinopyruvic acid and inorganic phosphate.
Aplicaciones Científicas De Investigación
Carboxyphosphinopyruvic acid has been shown to have various applications in scientific research. One of the most significant applications of Carboxyphosphinopyruvic acid is in the field of agriculture. Carboxyphosphinopyruvic acid has been shown to enhance the growth and yield of various crops, such as rice, wheat, and maize. Carboxyphosphinopyruvic acid has also been shown to increase the resistance of plants to various environmental stresses, such as drought, salinity, and temperature extremes.
Propiedades
Número CAS |
144705-36-2 |
|---|---|
Nombre del producto |
Carboxyphosphinopyruvic acid |
Fórmula molecular |
C4H5Na3O7P |
Peso molecular |
265.02 g/mol |
InChI |
InChI=1S/C4H5O7P.3Na/c5-2(3(6)7)1-12(10,11)4(8)9;;;/h1H2,(H,6,7)(H,8,9)(H,10,11);;; |
Clave InChI |
RZHDPLMXZJWTIO-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=O)O)P(=O)(C(=O)O)O.[Na].[Na].[Na] |
SMILES canónico |
C(C(=O)C(=O)O)P(=O)(C(=O)O)O.[Na].[Na].[Na] |
Sinónimos |
(2-carboxy-2-oxoethyl)hydroxyphosphinecarboxylic acid oxide carboxyphosphinopyruvic acid CO2HPPA trisodium carboxyphosphinopyruvate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)




![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)

![Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)](/img/structure/B134780.png)





![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)